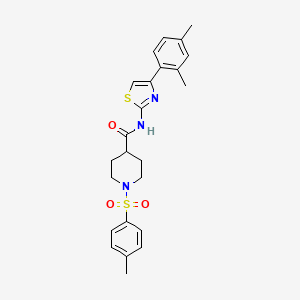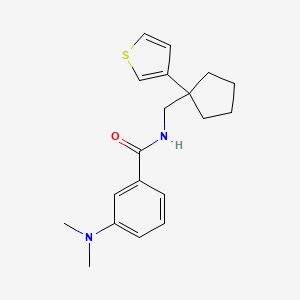
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C18H27FN4O2 and its molecular weight is 350.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sigma Ligands and Binding Site Preference
Research has demonstrated compounds with structural features similar to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide, particularly those with 4-fluorophenyl and piperazine components, showing high affinity for sigma binding sites. These compounds were found to have selectivity towards sigma 2 receptors, indicating potential applications in exploring the role of sigma receptors in various physiological processes and diseases. The study highlighted the sigma ligand's subnanomolar affinity and its potential use in anxiolytic activities and CNS penetration, suggesting implications for neurological research and drug development (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Antipsychotic Potential and Receptor Inverse Agonism
Another study focused on N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide, showcasing its potential as an antipsychotic agent through 5-HT2A receptor inverse agonism. This suggests a research avenue for compounds with similar structures in the treatment of psychosis and related conditions, offering a basis for further exploration into receptor-specific drug action and its effects on psychiatric disorders (Vanover et al., 2006).
Neurokinin-1 Receptor Antagonism
Compounds with structural similarities have been explored for their role as neurokinin-1 (NK1) receptor antagonists, indicating potential applications in treating conditions like depression and emesis. The study by Harrison et al. detailed a compound with good oral bioavailability and efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the therapeutic potential of such chemical structures in addressing neuropsychiatric conditions and their symptoms (Harrison et al., 2001).
Crystal Structure Analysis
The structural characterization of related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provides insights into the conformation, binding properties, and potential interactions of these molecules. Such analyses are crucial for the design and development of new drugs, offering a foundation for understanding how structural features influence biological activity and pharmacokinetics (Ozbey, Kuş, & Göker, 2001).
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O2/c1-13(2)21-18(25)17(24)20-12-16(14-4-6-15(19)7-5-14)23-10-8-22(3)9-11-23/h4-7,13,16H,8-12H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJWQCIBCMCTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2440022.png)


![4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2440027.png)
![5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2440028.png)




![6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2440039.png)



